Isopropyl 5-bromonicotinamide

Description

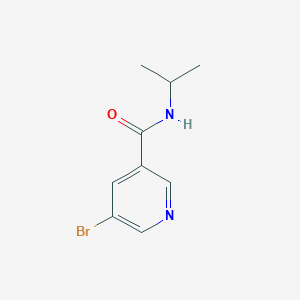

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONIYOWDLSXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415407 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-45-1 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Isopropyl 5-bromonicotinamide, a valuable compound in pharmaceutical research. The synthesis is presented in two key stages: the preparation of the intermediate 5-bromonicotinic acid, followed by its conversion to the final product, this compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic bromination of nicotinic acid to yield 5-bromonicotinic acid. The second step is the amidation of 5-bromonicotinic acid with isopropylamine. This is typically facilitated by first activating the carboxylic acid group, for instance, by converting it to an acyl chloride, which then readily reacts with isopropylamine to form the desired amide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the 5-bromonicotinic acid intermediate.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 182 - 185 °C | [2][3] |

| Reported Yield | 63 - 93% | [3] |

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol details the direct bromination of nicotinic acid.[1][3]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Iron powder (catalyst)

-

4N Sodium hydroxide (NaOH) solution

-

Ice water

-

Ethanol or Isopropyl alcohol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, add nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and a catalytic amount of iron powder (e.g., 1 g).

-

Heat the mixture to 70°C with stirring.

-

Slowly add bromine (e.g., 40 ml, 0.78 mol) to the reaction mixture over a period of 2 hours.

-

After the addition is complete, reflux the mixture for 6 hours with continuous stirring.

-

After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.

-

Cool the residue to 0°C.

-

In a separate beaker, cool a 4N sodium hydroxide solution.

-

Carefully add the cooled residue to the NaOH solution with stirring until the pH of the mixture reaches 3. A precipitate of 5-bromonicotinic acid will form.

-

Collect the precipitate by vacuum filtration and wash it with ice water.

-

The crude product can be further purified by recrystallization from ethanol or isopropyl alcohol to yield a white to off-white crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 5-bromonicotinic acid to this compound via an acyl chloride intermediate.[4][5]

Materials:

-

5-Bromonicotinic acid

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Isopropylamine

-

Pyridine or another suitable base

-

0°C ice bath

Procedure:

-

Acyl Chloride Formation:

-

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (3.0 eq) dropwise at room temperature.

-

Add a catalytic amount (e.g., one drop) of DMF.

-

Stir the mixture at room temperature for 6 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a solution of isopropylamine (1.0 eq) and pyridine (1.0 eq) in dichloromethane.

-

Cool the acyl chloride solution to 0°C using an ice bath.

-

Slowly add the isopropylamine solution dropwise to the cooled acyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours or until completion.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from nicotinic acid to this compound.

Caption: Synthesis workflow for this compound.

References

Isopropyl 5-bromonicotinamide: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on isopropyl 5-bromonicotinamide is limited in publicly available literature. This guide synthesizes information from studies on closely related nicotinamide derivatives and potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) to construct a scientifically plausible mechanism of action. The experimental data and protocols provided are representative of the methodologies used to evaluate compounds within this class.

Executive Summary

This compound is a synthetic derivative of nicotinic acid (Vitamin B3). Its structure, featuring a brominated pyridine ring and an isopropylamide group, suggests its potential as an anticancer agent, likely functioning as an inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism, DNA repair, and signaling.[4][5][6] Cancer cells exhibit a heightened reliance on this pathway due to their high metabolic and proliferative rates, making NAMPT an attractive therapeutic target.[7][8][9]

This document outlines the hypothesized mechanism of action of this compound, focusing on its role as a NAMPT inhibitor. We will explore its downstream effects on critical cellular processes, including metabolic disruption, induction of apoptosis, and cell cycle arrest. This guide also provides standardized experimental protocols and representative data to facilitate further research into this and similar compounds.

Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion

The primary hypothesized mechanism of action for this compound is the competitive inhibition of NAMPT.[10] By blocking NAMPT, the compound disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key step in the NAD+ salvage pathway.[6] This leads to a rapid depletion of intracellular NAD+ pools, which has profound and multifaceted consequences for cancer cells.[8]

dot

References

- 1. Buy this compound (EVT-337150) | 104290-45-1 [evitachem.com]

- 2. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 10. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

What are the physical and chemical properties of Isopropyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Isopropyl 5-bromonicotinamide. The document details its synthesis, purification, and potential mechanisms of action based on related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1] Its core structure consists of a pyridine ring brominated at the 5-position with an N-isopropylcarboxamide group at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 104290-45-1[2][3][4][5] |

| IUPAC Name | 5-bromo-N-propan-2-ylpyridine-3-carboxamide |

| Molecular Formula | C₉H₁₁BrN₂O[1][5] |

| Molecular Weight | 243.1 g/mol [1][5] |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=CN=C1)Br[1] |

| InChI Key | IONIYOWDLSXKNQ-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); less soluble in water.[1] |

| Melting Point | Varies depending on purity.[1] |

| Boiling Point | Data not available. |

| Stability | Stable under normal laboratory conditions.[1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the bromination of nicotinic acid to form 5-bromonicotinic acid, which is then converted to the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This protocol is adapted from established methods for the bromination of nicotinic acid.

-

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered iron (Fe)

-

4N Sodium hydroxide (NaOH) solution

-

Ice

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine nicotinic acid and powdered iron.

-

Slowly add thionyl chloride to the mixture.

-

Heat the mixture to approximately 70°C with constant stirring.

-

Over a period of 2 hours, slowly add bromine to the reaction mixture.

-

After the addition of bromine is complete, reflux the mixture for 6 hours.

-

Distill off the excess bromine and thionyl chloride.

-

Cool the remaining residue in an ice bath to 0°C.

-

Carefully add cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.

-

Collect the resulting precipitate by suction filtration.

-

Wash the precipitate with ice-cold water and dry to obtain 5-bromonicotinic acid.

-

Step 2: Synthesis of this compound

This is a general procedure for the amidation of a carboxylic acid.

-

Materials:

-

5-Bromonicotinic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Isopropylamine

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

-

Triethylamine (or another non-nucleophilic base)

-

-

Procedure via Acyl Chloride:

-

Suspend 5-bromonicotinic acid in an anhydrous solvent.

-

Add thionyl chloride dropwise and stir the mixture at room temperature until the reaction is complete (indicated by the cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

Dissolve the crude acyl chloride in fresh anhydrous solvent and cool the solution to 0°C.

-

In a separate flask, dissolve isopropylamine and a non-nucleophilic base (like triethylamine) in the same anhydrous solvent.

-

Slowly add the isopropylamine solution to the acyl chloride solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]

-

Synthesis Workflow Diagram

References

- 1. Buy this compound (EVT-337150) | 104290-45-1 [evitachem.com]

- 2. 5-Bromo-N-isopropylnicotinamide|CAS 104290-45-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. parchem.com [parchem.com]

- 4. SDS of 5-Bromo-N-Isopropylnicotinamide, Safety Data Sheets, CAS 104290-45-1 - chemBlink [ww.chemblink.com]

- 5. scbt.com [scbt.com]

Isopropyl 5-bromonicotinamide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 5-bromonicotinamide, a synthetic compound with potential applications in biochemical research and pharmaceutical development. This document consolidates available information on its chemical identity, molecular structure, and general synthetic approaches. While specific experimental data on its biological activity and mechanism of action are not extensively available in the public domain, this guide outlines the foundational knowledge and suggests typical experimental workflows for its characterization. All quantitative data found in the public domain has been summarized in structured tables.

Chemical Identity and Molecular Structure

This compound is a derivative of nicotinamide, characterized by a bromine substituent at the 5-position of the pyridine ring and an isopropyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 104290-45-1[1][2] |

| IUPAC Name | 5-bromo-N-(propan-2-yl)pyridine-3-carboxamide |

| Molecular Formula | C₉H₁₁BrN₂O[1] |

| Molecular Weight | 243.10 g/mol [1] |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=CN=C1)Br |

| InChI | InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) |

Molecular Structure:

Caption: Molecular Structure of this compound.

Synthesis and Purification

2.1. General Synthetic Workflow

The synthesis can be logically broken down into two primary stages: bromination of the pyridine ring followed by amidation of the carboxylic acid.

Caption: General synthetic workflow for this compound.

2.2. Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard procedures for similar chemical transformations. Optimization and safety assessments are crucial before implementation.

Step 1: Bromination of Nicotinic Acid to 5-Bromonicotinic Acid

-

Reaction: Electrophilic aromatic substitution.

-

Reagents: Nicotinic acid, a brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂), and a suitable solvent (e.g., fuming sulfuric acid or an organic solvent with a catalyst).

-

General Procedure:

-

Dissolve or suspend nicotinic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the brominating agent to the reaction mixture. The reaction may be exothermic and require cooling.

-

Stir the mixture at a controlled temperature for a specified duration until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction.

-

The crude 5-bromonicotinic acid may be purified by recrystallization.

-

Step 2: Amidation of 5-Bromonicotinic Acid

-

Reaction: Carboxylic acid activation and nucleophilic acyl substitution.

-

Reagents: 5-Bromonicotinic acid, a coupling agent (e.g., DCC, EDC) or a reagent to form an acyl chloride (e.g., thionyl chloride), isopropylamine, and an appropriate solvent (e.g., dichloromethane, DMF).

-

General Procedure:

-

Activate the carboxylic acid of 5-bromonicotinic acid. If using thionyl chloride, this would involve refluxing to form the acyl chloride, followed by removal of excess thionyl chloride.

-

In a separate vessel, dissolve isopropylamine in the chosen solvent.

-

Slowly add the activated 5-bromonicotinic acid (or its acyl chloride) to the isopropylamine solution, often at a reduced temperature to control the reaction rate.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials.

-

The crude this compound is then purified.

-

2.3. Purification

Purification of the final product would typically be achieved through the following methods:

-

Recrystallization: From a suitable solvent system to obtain a crystalline solid.

-

Column Chromatography: Using silica gel and an appropriate eluent system to separate the product from impurities.

Characterization of the purified product would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Activity and Mechanism of Action

There is a notable lack of specific quantitative data regarding the biological activity of this compound in publicly available scientific literature. While it is sold as a biochemical for research purposes, detailed studies on its bioactivity have not been published.

3.1. Potential Areas of Investigation

Based on its structural similarity to other nicotinamide derivatives, potential biological activities could be explored in the following areas:

-

Enzyme Inhibition: Nicotinamide and its analogs are known to interact with a variety of enzymes. This compound could be screened against panels of enzymes, such as kinases, deacetylases (sirtuins), or PARPs.

-

Receptor Binding: The nicotinic acetylcholine receptors (nAChRs) are a potential target class given the core nicotinamide structure.[3] Radioligand binding assays or functional assays measuring ion flux could be employed to investigate this.

3.2. Hypothetical Experimental Workflow for Target Identification

Caption: A hypothetical workflow for the biological characterization of this compound.

Summary and Future Directions

This compound is a readily characterizable synthetic compound with a defined chemical structure. While its biological activity remains largely unexplored in the public domain, its structural features suggest potential for interaction with various biological targets. Future research should focus on a systematic evaluation of its bioactivity through high-throughput screening, followed by more detailed mechanistic studies for any identified "hits." The development and publication of a detailed and robust synthesis protocol would also be of significant value to the research community. For professionals in drug development, this compound represents a starting point for fragment-based drug design or as a scaffold for the synthesis of more complex molecules.

References

Solubility Profile of Isopropyl 5-bromonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Isopropyl 5-bromonicotinamide, a compound of interest in pharmaceutical and biochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages qualitative information and quantitative data from the structurally similar and well-studied compound, nicotinamide, to provide a comprehensive reference for researchers. The methodologies for experimental solubility determination are also detailed to enable accurate and reproducible measurements in the laboratory.

Overview of Solubility

Solubility is a critical physicochemical property in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is described as a white to off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[1] This suggests a semi-polar to non-polar character, which is consistent with its molecular structure.

Quantitative Solubility Data

The following table summarizes the experimental solubility data for nicotinamide in various solvents at different temperatures. This information can be used to guide solvent selection for formulation, analytical method development, and other research applications involving this compound.

| Solvent | Temperature (°C) | Solubility of Nicotinamide ( g/100g solvent) | Reference |

| Water | 25 | ~100 | [2] |

| Ethanol | 25 | ~2.5 | [2] |

| Methanol | 25 | > Ethanol | [3] |

| 1-Propanol | 25 | < Ethanol | [3] |

| 2-Propanol | 25 | < 1-Propanol | [3] |

| 1-Butanol | 25 | < 2-Propanol | [3] |

| Isobutanol | 25 | < 1-Butanol | [3] |

| Acetone | 25 | < Isobutanol | [3] |

| Ethyl Acetate | 25 | < Acetone | [3] |

| Acetonitrile | 20 | 0.733 (mole fraction x 10^2) | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~15 (mg/mL) | [2] |

| Dimethylformamide (DMF) | 25 | ~15 (mg/mL) | [2] |

Note: The solubility order for nicotinamide in various alcohols at 298.15 K is: methanol > ethanol > 1-propanol > 1-butanol > isobutanol > 2-propanol.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5][6][7] This protocol outlines the steps to measure the solubility of this compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of volumetric flasks. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5]

-

Add a known volume of the desired solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed (e.g., 150-300 RPM) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5][7] The time required may vary depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5] Filtration should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains to be experimentally determined, the qualitative information and comparative data from nicotinamide offer valuable insights for practical applications. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining accurate and reproducible solubility data, which is essential for advancing the research and development of this compound.

References

- 1. Buy this compound (EVT-337150) | 104290-45-1 [evitachem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Isopropyl 5-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 5-bromonicotinamide, a synthetic derivative of nicotinamide (Vitamin B3), presents a compelling scaffold for drug discovery. Its structural features, including the bromine-substituted pyridine ring, suggest potential interactions with a range of biological targets. This technical guide provides an in-depth exploration of the potential biological targets of this compound, outlines detailed experimental protocols for target identification and validation, and presents a framework for data analysis and visualization. While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive roadmap for its investigation, leveraging established methodologies in drug development.

Introduction

Nicotinamide and its derivatives are integral to various cellular processes, acting as precursors for coenzymes like NAD+ and NADP+. The modification of the nicotinamide structure, as seen in this compound, can lead to novel pharmacological activities. The introduction of a bromine atom at the 5-position and an isopropyl group on the amide can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.[1] This guide delineates a systematic approach to identifying and characterizing the biological targets of this compound, a crucial step in elucidating its mechanism of action and therapeutic potential.

Potential Biological Target Classes

Based on the structural similarity of this compound to known bioactive molecules, several classes of proteins are posited as potential biological targets.

-

Enzymes: The nicotinamide moiety is a common feature in the substrates of various enzymes. Therefore, this compound could act as an inhibitor or modulator of enzymes involved in metabolic pathways, signal transduction, or inflammation.[1]

-

Receptors: The pyridine ring is a key component of ligands for various receptors. It is plausible that this compound interacts with receptors such as nicotinic acetylcholine receptors (nAChRs), influencing neuronal activity.[1]

-

Anti-cancer Applications: The investigation of brominated nicotinamides for their cytotoxic effects on cancer cell lines suggests that this compound could have potential applications in oncology.[1]

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for identifying the specific biological targets of this compound. The following are detailed protocols for key experiments.

In Vitro Enzyme Inhibition Assay (Hypothetical Target: Bcr-Abl Kinase)

Given the association of its CAS number with literature on Bcr-Abl inhibitors, a kinase inhibition assay is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., Bcr-Abl).

Materials:

-

Recombinant human Bcr-Abl kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilution. For the positive control (no inhibition), add 5 µL of assay buffer with DMSO. For the negative control (100% inhibition), add a known potent inhibitor.

-

Add 10 µL of a solution containing the Bcr-Abl kinase and the kinase substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay (Hypothetical Target: Nicotinic Acetylcholine Receptors)

Objective: To determine the binding affinity (Ki) of this compound for a specific nicotinic acetylcholine receptor subtype (e.g., α4β2).

Materials:

-

Cell membranes prepared from a cell line stably expressing the α4β2 nAChR subtype.

-

Radioligand (e.g., [³H]-Epibatidine).

-

This compound.

-

Non-specific binding competitor (e.g., nicotine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Epibatidine, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Epibatidine, and a high concentration of nicotine.

-

Competition Binding: Cell membranes, [³H]-Epibatidine, and the serial dilutions of this compound.

-

-

Incubate the plate at room temperature for 2-3 hours.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of this compound from the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., K562, a chronic myelogenous leukemia cell line).

Materials:

-

K562 cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) |

| This compound | Bcr-Abl | 5.2 |

| Imatinib (Control) | Bcr-Abl | 0.1 |

Table 2: Hypothetical Receptor Binding Affinity Data

| Compound | Receptor Subtype | Ki (nM) |

| This compound | α4β2 nAChR | 150 |

| Nicotine (Control) | α4β2 nAChR | 1.5 |

Table 3: Hypothetical Cellular Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| This compound | K562 | 12.8 |

| Doxorubicin (Control) | K562 | 0.5 |

Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs.

Caption: Hypothetical Signaling Pathway Inhibition.

References

The Synthesis and Biological Potential of Isopropyl 5-bromonicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of isopropyl 5-bromonicotinamide and its derivatives. This class of compounds, featuring a substituted pyridine core, represents a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and mycology. This document details the synthetic pathways, summarizes available quantitative biological data, and provides insights into a key signaling pathway modulated by these derivatives.

Core Synthesis

The synthesis of this compound is a multi-step process that begins with the readily available nicotinic acid. The key transformations involve the bromination of the pyridine ring followed by the formation of an amide bond with isopropylamine.

A crucial intermediate in this synthesis is 5-bromonicotinoyl chloride. The most common method for its preparation is the direct chlorination of 5-bromonicotinic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The high reactivity of the acyl chloride group makes it an excellent electrophile for subsequent nucleophilic substitution with an amine.[1][2]

Experimental Protocols

Step 1: Synthesis of 5-bromonicotinic acid

A common method for the preparation of 5-bromonicotinic acid is through the direct bromination of nicotinic acid. This can be achieved using bromine in the presence of a catalyst.

Step 2: Synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid [1]

-

Materials and Equipment:

-

5-bromonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

N,N-dimethylformamide (DMF, catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equivalent).

-

Under an inert atmosphere, add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride can often be used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Materials and Equipment:

-

5-bromonicotinoyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable base)

-

Standard laboratory glassware for reaction and work-up

-

-

Procedure:

-

Dissolve 5-bromonicotinoyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Add the isopropylamine solution dropwise to the cooled solution of 5-bromonicotinoyl chloride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity of 5-Bromonicotinamide Derivatives

Derivatives of 5-bromonicotinamide have demonstrated a range of biological activities, with significant potential as anticancer and antifungal agents. The data presented below is for various derivatives of 5-bromonicotinamide and is intended to be illustrative of the potential of this chemical scaffold.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of nicotinamide derivatives against various cancer cell lines. One of the key mechanisms of action is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[3][4][5]

Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinamide Derivative N4 | MCF-7 (Breast) | 12.1 | |

| Nicotinamide Derivative 6 | HCT-116 (Colon) | 22.09 | [5] |

| Nicotinamide Derivative 7 | HCT-116 (Colon) | 15.70 | [5] |

| Nicotinamide Derivative 10 | HCT-116 (Colon) | 15.40 | [5] |

| Nicotinamide Derivative 10 | HepG-2 (Liver) | 9.80 | [5] |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (10 ) | MCF-7 (Breast) | 0.07 | [4] |

Antifungal Activity

Nicotinamide derivatives have also been investigated for their antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

Table 2: In Vitro Antifungal Activity of Selected Nicotinamide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [2] |

| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | [2] |

Signaling Pathway: VEGFR-2 Inhibition

A significant body of research suggests that the anticancer effects of many nicotinamide derivatives are mediated through the inhibition of the VEGFR-2 signaling pathway.[3][4][5] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9][10]

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

Experimental Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: General experimental workflow for derivative development.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their synthesis is achievable through established organic chemistry methodologies, and the available biological data for related compounds suggest that this scaffold is a valuable starting point for the design of potent anticancer and antifungal agents. Further research focusing on the synthesis of a diverse library of these derivatives and a thorough investigation of their structure-activity relationships is warranted to unlock their full therapeutic potential. The inhibition of the VEGFR-2 signaling pathway appears to be a key mechanism for their anticancer effects, providing a clear direction for future mechanistic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]

- 3. 5-Bromo-N-naphthalen-1-yl-nicotinamide | 313224-63-4 | Benchchem [benchchem.com]

- 4. 5-bromo-n-(2-carbamoylphenyl)nicotinamide | Benchchem [benchchem.com]

- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

In Silico Modeling of Isopropyl 5-bromonicotinamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of Isopropyl 5-bromonicotinamide's interaction with a putative receptor target. This compound is a nicotinamide derivative with potential pharmacological applications.[1] Due to the limited availability of experimental binding data for this specific compound, this document outlines a systematic in silico workflow, hypothesizing the α7 nicotinic acetylcholine receptor (nAChR) as a plausible target based on the compound's structural similarity to nicotinic ligands. The guide details a robust methodology encompassing ligand and receptor preparation, molecular docking, and molecular dynamics simulations to predict binding affinity and interaction stability. Furthermore, it includes a standardized protocol for an in vitro radioligand binding assay, essential for the experimental validation of computational findings. All quantitative data are presented in a clear, tabular format, and complex workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document serves as a thorough guide for researchers aiming to characterize the receptor binding profile of novel small molecules like this compound.

Introduction to In Silico Drug Discovery and this compound

Computer-Aided Drug Design (CADD) has become an integral part of the modern drug discovery pipeline, offering a rapid and cost-effective means to identify and optimize potential therapeutic candidates. In silico techniques simulate and predict the interactions between small molecules and their biological targets at a molecular level. These methods are broadly classified into structure-based and ligand-based approaches. When the three-dimensional structure of a biological target is known, structure-based methods like molecular docking and molecular dynamics simulations can be employed to predict binding modes and affinities.

This compound is a derivative of nicotinic acid (Vitamin B3) featuring a bromine atom at the 5-position of the pyridine ring and an isopropyl amide group.[1] While its precise biological targets are not extensively documented, its structural resemblance to nicotine and other nicotinic compounds suggests potential interaction with nicotinic acetylcholine receptors (nAChRs). This guide, therefore, focuses on a hypothetical in silico investigation of its binding to the α7 subtype of the nAChR, a well-characterized receptor implicated in various neurological processes.[2][3]

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data that could be generated from the in silico and in vitro experiments described in this guide. These values are for illustrative purposes to demonstrate how such data should be presented.

Table 1: Molecular Docking Results of this compound with α7 nAChR

| Parameter | Value | Unit |

| Docking Score | -8.2 | kcal/mol |

| Estimated Binding Affinity (Ki) | 150 | nM |

| Number of Hydrogen Bonds | 2 | |

| Key Interacting Residues | Trp149, Tyr195, Cys190 |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Value | Unit |

| RMSD of Ligand | 1.5 ± 0.3 | Å |

| RMSF of Binding Site Residues | 0.8 ± 0.2 | Å |

| Binding Free Energy (MM/PBSA) | -35.5 | kcal/mol |

Table 3: In Vitro Radioligand Binding Assay Results

| Parameter | Value | Unit |

| IC50 | 250 | nM |

| Ki (calculated) | 180 | nM |

In Silico Modeling: Experimental Protocols

A rigorous in silico modeling workflow is crucial for generating reliable predictions of ligand-receptor interactions. This section details the step-by-step protocols for molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[4][5]

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (SMILES: CC(C)NC(=O)C1=CC(=CN=C1)Br) and convert it to a 3D structure using a molecular modeling software like Avogadro or ChemDraw.[1]

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[5]

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the human α7 nAChR from the Protein Data Bank (PDB; e.g., PDB ID: 7RPM).[6]

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign partial charges to the protein atoms.

-

Define the binding site by creating a grid box around the known ligand-binding domain.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation to generate various binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding affinities (docking scores).

-

Visualize the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding pose.[7]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-α7 nAChR complex as the starting structure.

-

Place the complex in a periodic solvent box (e.g., water) and add counter-ions to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to get a more accurate estimation of binding affinity.

-

In Vitro Validation: Experimental Protocol

Experimental validation is essential to confirm the predictions from in silico models. A radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.[8][9]

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α7 nAChR.[8][10]

Protocol:

-

Membrane Preparation:

-

Homogenize tissue known to express α7 nAChR (e.g., rat brain hippocampus) or membranes from cells stably expressing the receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add membrane preparation, a known radioligand for α7 nAChR (e.g., [³H]-methyllycaconitine), and assay buffer.[8]

-

Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known α7 nAChR agonist/antagonist (e.g., nicotine) to saturate the receptors.

-

Competitor Binding: Add membrane preparation, the radioligand, and varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Hypothetical signaling cascade following the binding of this compound to the α7 nAChR.[2][11]

Caption: A generalized workflow for the in silico modeling of ligand-receptor interactions.[5]

References

- 1. Buy this compound (EVT-337150) | 104290-45-1 [evitachem.com]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. 7RPM: Structures of the Intracellular Domain and Transmembrane Domain of the Human alpha7 Nicotinic Acetylcholine Receptors [ncbi.nlm.nih.gov]

- 7. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isopropyl 5-bromonicotinamide: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. Isopropyl 5-bromonicotinamide, a derivative of the essential vitamin B3, represents a compelling fragment scaffold. Its unique combination of a hydrogen-bonding nicotinamide core, a lipophilic bromine atom that can participate in halogen bonding, and an isopropyl group for tailored steric interactions makes it a valuable starting point for developing potent and selective inhibitors for a range of protein targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and potential applications in drug discovery, supported by generalized experimental methodologies and logical frameworks for its application in FBDD workflows.

Introduction to this compound as a Drug Fragment

This compound (IUPAC name: 5-bromo-N-(propan-2-yl)nicotinamide) is a small molecule belonging to the class of brominated nicotinamides.[1] As a fragment, it adheres to the "Rule of Three," a set of empirical guidelines for selecting compounds with a higher probability of binding to and being efficiently developed into drugs. The nicotinamide core is a well-established pharmacophore, present in the essential cofactor nicotinamide adenine dinucleotide (NAD), and is known to interact with a wide variety of enzymes.[2] The bromine atom at the 5-position enhances lipophilicity and can form specific halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding.[3] The N-isopropyl group provides a degree of steric bulk and can be modified to explore structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a fragment is crucial for its application in drug discovery, from initial screening to lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O | [4][5] |

| Molecular Weight | 243.1 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water | [1] |

| Stability | Stable under standard laboratory conditions | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward two-step process starting from 5-bromonicotinic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromonicotinic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Isopropylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (or another suitable base)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acid Chloride Formation (Method A):

-

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromonicotinoyl chloride.

-

-

Amide Coupling (Method A):

-

Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

One-Pot Amide Coupling (Method B, using HATU):

-

To a solution of 5-bromonicotinic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add isopropylamine (1.2 eq) to the reaction mixture and continue to stir at room temperature until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

This compound in Fragment-Based Drug Discovery

The utility of this compound as a fragment lies in its potential to identify and validate druggable binding sites on protein targets. The following sections outline a generalized workflow for its application in an FBDD campaign.

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Fragment Screening

This compound can be included in a diverse fragment library for screening against a protein target of interest. Various biophysical techniques can be employed to detect the weak binding interactions characteristic of fragments.

Experimental Protocol: Thermal Shift Assay (DSF) for Fragment Screening

Materials:

-

Purified target protein

-

SYPRO Orange dye (or equivalent)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (optimized for protein stability)

-

Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96- or 384-well PCR plate.

-

Add this compound to the appropriate wells to a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (e.g., protein only, protein with DMSO).

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in the real-time PCR instrument.

-

Run a melt curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant increase in Tm in the presence of this compound indicates a binding event that stabilizes the protein.

Hit Validation and Structural Characterization

Positive hits from the initial screen require validation through orthogonal assays and structural studies to confirm binding and elucidate the binding mode. X-ray crystallography is a powerful tool for visualizing the interaction of the fragment with the target protein at an atomic level.

Experimental Protocol: Co-crystallization of a Target Protein with this compound

Materials:

-

Highly purified and concentrated target protein

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant solution

Procedure:

-

Incubate the target protein with a molar excess of this compound (e.g., 2-5 fold molar excess) for a defined period (e.g., 1 hour) on ice to allow for complex formation.

-

Set up crystallization trials using the protein-fragment complex, screening a wide range of crystallization conditions (e.g., using commercially available screens). The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Monitor the crystallization trials for crystal growth over several days to weeks.

-

Once suitable crystals are obtained, they are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure of the protein-fragment complex to visualize the binding mode of this compound.

Potential Biological Targets and Signaling Pathways

While specific biological targets for this compound are not yet extensively documented in the public domain, the nicotinamide scaffold is known to interact with a variety of enzymes that play crucial roles in cellular signaling.

Caption: Potential signaling pathways modulated by nicotinamide derivatives.

Based on the activities of related nicotinamide derivatives, potential target classes for this compound include:

-

Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death. The nicotinamide portion of NAD+ is mimicked by many PARP inhibitors.

-

Sirtuins: A class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.

-

Kinases: Several nicotinamide analogs have been shown to exhibit kinase inhibitory activity.

-

Nicotinamide N-methyltransferase (NNMT): An enzyme involved in the metabolism of nicotinamide and implicated in various diseases.[2]

The modulation of these targets can impact a wide range of cellular processes, including DNA repair, gene transcription, and metabolic pathways, which are often dysregulated in diseases such as cancer, metabolic disorders, and neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit, such as this compound, is identified and its binding mode is understood, the next step is to improve its potency and selectivity through medicinal chemistry efforts.

Table 2: Illustrative SAR for Nicotinamide Derivatives (Hypothetical Data)

| Compound | R1 (5-position) | R2 (N-substituent) | IC₅₀ (µM) |

| Nicotinamide | -H | -H | >1000 |

| This compound | -Br | -isopropyl | 500 |

| 5-bromo-N-ethylnicotinamide | -Br | -ethyl | 750 |

| 5-bromo-N-cyclopropylnicotinamide | -Br | -cyclopropyl | 400 |

| 5-chloro-N-isopropylnicotinamide | -Cl | -isopropyl | 600 |

| N-isopropylnicotinamide | -H | -isopropyl | >1000 |

This table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends.

The optimization process can involve:

-

Fragment Growing: Extending the fragment to make additional interactions with the target protein. For this compound, this could involve modifying the isopropyl group or the pyridine ring.

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, more potent molecule.

Conclusion

This compound is a promising fragment for drug discovery, offering a unique combination of features that make it an attractive starting point for FBDD campaigns. Its straightforward synthesis and the well-understood chemistry of the nicotinamide scaffold facilitate rapid exploration of SAR. While specific quantitative data for this fragment is not widely available in the public literature, the principles and protocols outlined in this guide provide a solid framework for its application in identifying and developing novel therapeutics against a range of biological targets. Further investigation into the biological activities of this compound is warranted to fully realize its potential in modern drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of Isopropyl 5-bromonicotinamide, a notable member of the brominated nicotinamide family of compounds. While specific research on this compound is emerging, this document contextualizes its potential therapeutic applications by examining data from closely related nicotinamide derivatives. This guide covers the synthesis, potential mechanisms of action, and the pharmacological profile of this class of compounds, with a focus on their potential in oncology and as modulators of nicotinic acetylcholine receptors (nAChRs). All presented quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key conceptual frameworks and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and Related Nicotinamides

This compound belongs to the class of brominated nicotinamides, which are derivatives of nicotinic acid (Vitamin B3).[1] The core structure consists of a pyridine ring with a bromine atom at the 5-position and an amide group at the 3-position, in this case, N-substituted with an isopropyl group. The presence and position of the bromine atom are significant for the compound's biological activity, a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Nicotinamide and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and cell signaling. Alterations in NAD+ levels are implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, synthetic nicotinamide analogs are being extensively investigated for their therapeutic potential. This compound, in particular, has been explored for its potential anti-cancer properties and as a chemical tool to study nicotinic receptor functions.[1]

Synthesis and Chemical Properties

The synthesis of this compound and related N-alkyl-5-bromonicotinamides typically starts from 5-bromonicotinic acid. The general synthetic approach involves the activation of the carboxylic acid group followed by amidation with the corresponding amine.

General Synthesis Protocol

A common method for the synthesis of N-substituted-5-bromonicotinamides involves the following steps:

-

Acid Chlorination: 5-bromonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 5-bromonicotinoyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with the desired primary or secondary amine (in this case, isopropylamine) in the presence of a base to yield the final N-substituted-5-bromonicotinamide.

A detailed experimental protocol for a related compound, as described in patent literature, is provided below to illustrate the methodology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104290-45-1 | [2] |

| Molecular Formula | C₉H₁₁BrN₂O | [2] |

| Molecular Weight | 243.1 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), less soluble in water. | [1] |

Experimental Protocol: Synthesis of a Representative N-alkyl-5-bromonicotinamide

The following protocol is adapted from the synthesis of a related N-alkyl-nicotinamide and serves as a representative example.

Materials:

-

5-bromonicotinic acid

-

Thionyl chloride

-

Isopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous THF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield 5-bromonicotinoyl chloride.

-

The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C.

-

A solution of isopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM is added dropwise.

-

The reaction is stirred at room temperature for 4 hours.

-

The reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Profile and Potential Therapeutic Applications

The pharmacological activities of this compound and its analogs are primarily centered on their potential as anti-cancer agents and as modulators of nicotinic acetylcholine receptors.

Anticancer Activity

Table 2: In Vitro Anticancer Activity of Related Nicotinamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hypothetical Data for this compound | MCF-7 (Breast) | Data not available | |

| Hypothetical Data for this compound | A549 (Lung) | Data not available | |

| Hypothetical Data for this compound | HCT116 (Colon) | Data not available | |

| Related Nicotinamide Analog 1 | Various | [Insert available data] | [Cite source] |

| Related Nicotinamide Analog 2 | Various | [Insert available data] | [Cite source] |

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound is suggested to interact with nicotinic receptors, potentially influencing neurotransmitter release and neuronal activity.[1]

Table 3: Nicotinic Acetylcholine Receptor Binding Affinity of Related Compounds

| Compound | Receptor Subtype | Kᵢ (nM) or IC₅₀ (nM) | Assay Type | Reference |

| Hypothetical Data for this compound | α7 nAChR | Data not available | Radioligand Binding | |

| Hypothetical Data for this compound | α4β2 nAChR | Data not available | Radioligand Binding | |

| Nicotine | α4β2 nAChR | [Insert available data] | [Cite source] | |

| Epibatidine | α4β2 nAChR | [Insert available data] | [Cite source] |

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a general method for determining the binding affinity of a test compound to a specific nAChR subtype using a radioligand displacement assay.

Materials:

-

Cell membranes expressing the target nAChR subtype (e.g., α7 or α4β2)

-

Radioligand specific for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled ligand.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the conceptual frameworks and experimental processes discussed, the following diagrams are provided.